![molecular formula C10H20N2 B1373198 4-(Pyrrolidin-1-yl)azepane CAS No. 933733-50-7](/img/structure/B1373198.png)
4-(Pyrrolidin-1-yl)azepane
Overview
Description
4-(Pyrrolidin-1-yl)azepane is a heterocyclic organic compound that features a seven-membered azepane ring fused with a pyrrolidine ring
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets . The specific targets and their roles would depend on the exact structure and functional groups present in the 4-(Pyrrolidin-1-yl)azepane molecule.
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The influence of steric factors on biological activity is a key aspect of pyrrolidine derivatives . The spatial orientation of substituents can lead to different biological profiles of drug candidates .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The design of new pyrrolidine compounds with different biological profiles often considers environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-azepanamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that derivatives of pyrrolidine compounds, including 4-(Pyrrolidin-1-yl)azepane, can selectively inhibit dopamine and norepinephrine transporters. For instance, studies on related compounds have demonstrated their ability to modulate neurotransmitter levels effectively. Specifically, certain analogs have shown potent inhibitory effects on the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating disorders such as depression and ADHD .
Compound | Target | Inhibition Potency (Ki) |
---|---|---|
Pyrovalerone | DAT | 21.4 nM |
Pyrovalerone | NET | 195 nM |
Analgesic Properties
Another significant application of pyrrolidine derivatives is their analgesic effects. Compounds similar to this compound have been evaluated for pain relief in animal models. For example, studies have shown that certain pyridine derivatives exhibit significant analgesic activity through mechanisms involving the inhibition of cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory pain responses .
Compound | Test Model | Effective Dose (mg/kg) |
---|---|---|
Compound A | Acetic acid-induced writhing | 2.5 - 10 |
Compound B | Formalin test (second phase) | 100 - 400 |
Case Study 1: Dopamine Transporter Inhibition
In a study evaluating the biological activity of various pyrrolidine analogs, researchers found that specific compounds exhibited selective inhibition of the DAT over the serotonin transporter (SERT). The lead compound demonstrated a higher potency than cocaine in inhibiting dopamine uptake, highlighting its potential for developing new therapeutic agents for addiction and mood disorders .
Case Study 2: Analgesic Activity Evaluation
Another study focused on assessing the analgesic properties of newly synthesized derivatives of pyridine-4-one. These derivatives were tested using acetic acid-induced writhing and formalin tests in mice, revealing significant analgesic effects comparable to established analgesics like morphine . The results suggested that these compounds could serve as effective alternatives or adjuncts in pain management therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Azepane: A seven-membered nitrogen-containing ring that serves as a precursor for various derivatives.
Piperidine: A six-membered nitrogen-containing ring with similar applications in drug discovery.
Uniqueness
4-(Pyrrolidin-1-yl)azepane is unique due to its fused ring structure, which combines the properties of both pyrrolidine and azepane. This structural feature provides enhanced stability and the ability to interact with a broader range of molecular targets, making it a valuable compound in various research fields.
Biological Activity
4-(Pyrrolidin-1-yl)azepane is a cyclic compound characterized by a seven-membered azepane ring substituted with a pyrrolidine moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 168.29 g/mol. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound features both azepane and pyrrolidine structures, which endow it with specific chemical reactivity and biological interactions. The presence of two nitrogen atoms allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions.
Table 1: Chemical Reactions of this compound
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized using potassium permanganate or chromium trioxide to form N-oxides. |
Reduction | Reduction can occur using hydrogen gas in the presence of palladium catalysts, yielding saturated derivatives. |
Substitution | Alkyl halides or acyl chlorides can introduce various functional groups, leading to diverse derivatives. |
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics allow it to interact with various biological targets, influencing neurotransmitter systems and exhibiting anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens. Notably, it has been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Table 2: Antimicrobial Efficacy
Pathogen Type | Pathogen Name | Activity Observed |
---|---|---|
Gram-positive | Staphylococcus aureus | Effective |
Gram-negative | Escherichia coli | Moderate |
Fungal | Candida albicans | Effective |
The mechanism by which this compound exerts its effects involves multiple biochemical pathways:
- Target Interaction : The compound interacts with various biological targets due to its dual nitrogen functionality.
- Pharmacokinetics : The introduction of heteroatoms modifies physicochemical parameters, enhancing drug-like properties.
- Stereochemistry : Different stereoisomers exhibit varied biological profiles, impacting their therapeutic potential.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug discovery:
- A study published in Chemistry & Biology explored the compound's role as a ligand for methyl-lysine binding proteins, demonstrating its ability to enhance binding affinity compared to traditional ligands .
- Another investigation focused on its anticancer properties, where derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation .
Properties
IUPAC Name |
4-pyrrolidin-1-ylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVJNQGFQFOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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